molecular formula C9H10N4O2 B1604694 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone CAS No. 92658-77-0

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

Cat. No.: B1604694
CAS No.: 92658-77-0
M. Wt: 206.2 g/mol
InChI Key: RYCXPURJFYPSKV-UHFFFAOYSA-N
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Description

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is a chemical compound with the molecular formula C9H10N4O2 and a molecular weight of 206.2 g/mol . This compound features a unique structure that includes both isoxazole and triazole rings, making it a valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone typically involves the following steps :

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as copper (I) or ruthenium (II).

    Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Rings: The final step involves coupling the isoxazole and triazole rings through a condensation reaction, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoxazole or triazole rings.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with isoxazole and triazole functionalities often exhibit significant antimicrobial properties. Studies have shown that derivatives of 5-methylisoxazole can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone have demonstrated activity against Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The triazole ring is known for its role in various anticancer agents. Research has explored the synthesis of triazole-containing compounds that exhibit cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer types .

Neuropharmacological Effects

Compounds containing both isoxazole and triazole rings have been investigated for their neuroactive properties. The unique structure of this compound suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that utilize readily available starting materials. The following table summarizes common synthetic pathways:

StepReaction TypeReagentsConditions
1Nucleophilic substitution5-Methylisoxazole + Triazole precursorBase-catalyzed reaction
2AcylationIntermediate + AcetoneAcid catalyst
3PurificationCrystallization or chromatographySolvent-based purification

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various isoxazole-triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that derivatives of the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone involves its interaction with specific molecular targets . The isoxazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone can be compared with other similar compounds, such as :

    1-(5-Methylisoxazol-3-Yl)-1,2,4-Triazol-3-Ylpropan-2-One: This compound has a similar structure but differs in the position of the acetone group.

    2-Propanone, 1-[1-(5-Methyl-3-Isoxazolyl)-1H-1,2,4-Triazol-3-Yl]: Another closely related compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is a synthetic compound that incorporates both isoxazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isoxazole Ring : Contributes to antimicrobial properties.
  • Triazole Ring : Known for its ability to interact with biological targets and enhance pharmacological effects.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of key findings:

Antibacterial Activity

Research indicates that derivatives of compounds containing the 5-methylisoxazole and triazole structures exhibit significant antibacterial properties. For instance:

  • A study reported the synthesis of 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives which showed promising antibacterial activity against several strains of bacteria .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar triazole derivatives have shown effectiveness against fungal pathogens:

  • The presence of the triazole ring enhances the compound's ability to inhibit fungal growth by disrupting cell membrane integrity.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives:

  • Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)27.3
HCT116 (Colon Cancer)6.2

These values indicate significant cytotoxicity against human cancer cells, suggesting potential as therapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes like cytochrome P450s which are crucial in drug metabolism and synthesis.

Study 1: Antibacterial Efficacy

In a controlled experiment evaluating the antibacterial efficacy of various synthesized compounds including this compound:

  • The compound was tested against multiple bacterial strains with results indicating a strong inhibitory effect on Gram-positive bacteria.

Study 2: Anticancer Potential

A recent study focused on the anticancer effects of triazole derivatives revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6(14)3-8-10-5-13(11-8)9-4-7(2)15-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXPURJFYPSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=NC(=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321669
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92658-77-0
Record name 92658-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 2
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 3
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 4
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 5
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 6
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

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